Chlorhydrate de conivaptan

Vue d'ensemble

Description

Le chlorhydrate de conivaptan est un inhibiteur non peptidique de l'hormone antidiurétique vasopressine. Il est principalement utilisé pour traiter l'hyponatrémie, une affection caractérisée par de faibles niveaux de sodium dans le sang, souvent causée par le syndrome de sécrétion inappropriée de l'hormone antidiurétique (SIADH). Le this compound inhibe à la fois les récepteurs V1a et V2 de la vasopressine, ce qui le rend efficace pour augmenter les niveaux de sodium sérique .

Applications De Recherche Scientifique

Conivaptan hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of vasopressin receptors.

Biology: Helps in understanding the role of vasopressin in water and electrolyte balance.

Medicine: Primarily used to treat hyponatremia in hospitalized patients. It is also being studied for its potential use in treating heart failure and other conditions associated with fluid retention.

Industry: Used in the development of new drugs targeting vasopressin receptors .

Mécanisme D'action

Target of Action

Conivaptan hydrochloride is a non-peptide inhibitor of the antidiuretic hormone vasopressin . It primarily targets both isotypes of the vasopressin receptor, V1a and V2 . These receptors play a crucial role in the regulation of water and electrolyte balance .

Mode of Action

Conivaptan hydrochloride functions by antagonizing V2 receptors in the renal collecting ducts, resulting in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts . The antidiuretic action of vasopressin is mediated through activation of the V2 receptor, which functions to regulate water and electrolyte balance at the level of the collecting ducts in the kidney .

Biochemical Pathways

The level of vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water .

Pharmacokinetics

The pharmacokinetics of conivaptan hydrochloride involves hepatic metabolism via the CYP3A4 enzyme to four minimally-active metabolites . The drug is excreted in feces (~83%) and urine (12%) . The elimination half-life of conivaptan hydrochloride ranges from 5.3 to 8.1 hours .

Result of Action

The predominant pharmacodynamic effect of conivaptan hydrochloride in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Action Environment

The action of conivaptan hydrochloride is influenced by the patient’s health status and the presence of other medical conditions. For instance, it is used in the hospital setting for the treatment of euvolemic and hypervolemic hyponatremia . These conditions occur when the sodium level in the blood falls significantly below normal, often associated with congestive heart failure, liver disease, and kidney failure .

Analyse Biochimique

Biochemical Properties

Conivaptan hydrochloride is an arginine vasopressin (AVP) receptor antagonist with affinity for human V1A and V2 receptors in the nanomolar range in vitro . It interacts with these receptors, which are crucial for water and electrolyte regulation and balance . The V2 receptors maintain plasma osmolality and are coupled to aquaporin channels in the collecting ducts of kidneys where they regulate AVP levels .

Cellular Effects

Conivaptan hydrochloride functions by antagonizing V2 receptors in the renal collecting ducts, causing aquaresis or water secretion . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Molecular Mechanism

The molecular mechanism of action of Conivaptan hydrochloride involves its antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .

Temporal Effects in Laboratory Settings

While specific long-term effects of Conivaptan hydrochloride in laboratory settings are not mentioned in the search results, it is known that the typical pharmacodynamic effects of the drug include an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Dosage Effects in Animal Models

Studies in animal models of hyponatremia showed that Conivaptan hydrochloride prevented the occurrence of hyponatremia-related physical signs in rats with the syndrome of inappropriate antidiuretic hormone secretion .

Metabolic Pathways

CYP3A4 is the sole cytochrome P450 isozyme responsible for the metabolism of Conivaptan hydrochloride . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of Conivaptan, respectively .

Transport and Distribution

Conivaptan hydrochloride is extensively bound to human plasma proteins, being 99% bound over the concentration range of approximately 10 to 1000 ng/mL .

Subcellular Localization

It is known that the drug functions by antagonizing V2 receptors in the renal collecting ducts , suggesting that its effects are localized to these structures within the cells of the kidneys.

Méthodes De Préparation

La synthèse du chlorhydrate de conivaptan implique plusieurs étapes, en commençant par l'aniline comme matière première. Le processus comprend l'amidation et d'autres réactions chimiques pour former le composé final. Les méthodes de production industrielle se concentrent sur l'optimisation de ces réactions pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le chlorhydrate de conivaptan subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des récepteurs de la vasopressine.

Biologie : Aide à comprendre le rôle de la vasopressine dans l'équilibre hydrique et électrolytique.

Médecine : Principalement utilisé pour traiter l'hyponatrémie chez les patients hospitalisés. Il est également étudié pour son utilisation potentielle dans le traitement de l'insuffisance cardiaque et d'autres affections associées à la rétention d'eau.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la vasopressine .

Mécanisme d'action

Le this compound agit en antagonisant les récepteurs V1a et V2 de la vasopressineCe mécanisme est particulièrement utile dans le traitement d'affections telles que le SIADH, où les niveaux de vasopressine sont anormalement élevés .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de conivaptan est unique dans son inhibition double des récepteurs V1a et V2 de la vasopressine. Les composés similaires comprennent :

Tolvaptan : Un autre antagoniste des récepteurs de la vasopressine, mais il cible principalement le récepteur V2.

Lixivaptan : Similaire au tolvaptan, il cible également le récepteur V2.

Mozavaptan : Un autre antagoniste du récepteur V2 utilisé dans le traitement de l'hyponatrémie. Comparé à ces composés, l'antagonisme du récepteur double du this compound offre un éventail plus large d'effets thérapeutiques

Propriétés

IUPAC Name |

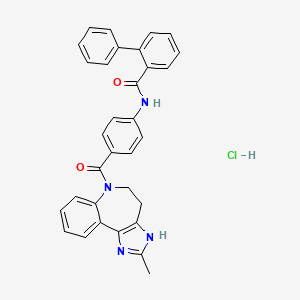

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYHAFSDANBVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168585 | |

| Record name | Conivaptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168626-94-6 | |

| Record name | Conivaptan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168626-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conivaptan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conivaptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONIVAPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.